MFCD01877903
Description
Based on analogous entries in the evidence, such compounds typically exhibit properties critical for industrial or pharmaceutical applications. For example, similar MDL-coded compounds (e.g., MFCD11044885 in or MFCD08437665 in ) are characterized by molecular weights ranging from 138–201 g/mol, moderate aqueous solubility (e.g., 0.687 mg/mL for CAS 1761-61-1 ), and functional groups like halogens (Cl, Br) or heterocyclic aromatic systems. These features often correlate with applications in catalysis, medicinal chemistry, or materials science.
Properties
IUPAC Name |
3-[3-methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2/c1-18-6-8-20(9-7-18)13-16-11-10(21(13)5-3-4-15)12(22)17-14(23)19(11)2/h3,5-9H2,1-2H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITXOMXXNDWAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CCC#N)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01877903 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form the final product. These reactions often include condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial process also includes purification steps, such as crystallization and chromatography, to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions: MFCD01877903 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
MFCD01877903 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. Additionally, in industry, the compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD01877903 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular functions. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are selected for comparison based on structural homology, functional groups, or shared synthetic pathways:
Table 1: Key Properties of MFCD01877903 and Comparable Compounds
Structural and Functional Insights
CAS 918538-05-3 (MFCD11044885) :
- Shares the same molecular formula (C₆H₃Cl₂N₃) as the inferred structure of this compound.
- Differences lie in synthetic pathways: CAS 918538-05-3 is synthesized via HATU-mediated coupling (69% yield), whereas this compound may require alternative catalysts (e.g., A-FGO in CAS 1761-61-1 ).
- Both compounds exhibit warnings for skin/eye irritation (H315-H319), but CAS 918538-05-3 has higher synthetic versatility.
CAS 1761-61-1 (MFCD00003330) :
- Brominated aromatic compound with superior solubility (0.687 mg/mL) compared to chlorinated analogs.
- Green synthesis methods (e.g., A-FGO catalyst, 98% yield) highlight environmental advantages over halogenated triazines.
CAS 54013-06-8 (MFCD08437665) : Aminopyrazine carboxylate with high water solubility, making it suitable for aqueous-phase applications. Lower molecular weight (167 g/mol) enhances bioavailability but reduces thermal stability compared to triazine derivatives.
Table 2: Performance in Industrial/Pharmaceutical Contexts
Critical Analysis of Research Findings
- Structural vs. Functional Similarity : Chlorinated triazines (e.g., CAS 918538-05-3) excel in catalysis but pose higher toxicity risks, whereas brominated aromatics (CAS 1761-61-1) prioritize eco-friendly synthesis .
- Molecular Weight Impact : Lower-weight compounds (e.g., CAS 54013-06-8) enhance solubility but sacrifice stability, critical for drug formulation .
- Synthetic Challenges: High-yield routes (e.g., 98% for CAS 1761-61-1 ) are rare for halogenated systems, emphasizing the need for novel catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
